(2E)-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-cyano-3-(4-methylphenyl)prop-2-enamide
Description
Properties
IUPAC Name |
(E)-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-cyano-3-(4-methylphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN3OS/c1-13-2-4-14(5-3-13)10-16(11-22)19(25)24-20-23-18(12-26-20)15-6-8-17(21)9-7-15/h2-10,12H,1H3,(H,23,24,25)/b16-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCDSZXUSNLIUHG-MHWRWJLKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2E)-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-cyano-3-(4-methylphenyl)prop-2-enamide is a member of the thiazole family, which has garnered attention due to its diverse biological activities. Thiazole derivatives are known for their applications in pharmaceuticals, exhibiting properties such as antimicrobial, anticancer, and anti-inflammatory effects. This article explores the biological activity of this specific compound, highlighting its pharmacological potential and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 303.75 g/mol. The structural characteristics include:
- Thiazole ring : A five-membered heterocyclic compound containing sulfur and nitrogen.
- Chlorophenyl group : Contributes to its lipophilicity and biological activity.
- Cyano group : Often associated with increased reactivity and potential biological effects.
Antimicrobial Activity
Research has shown that thiazole derivatives exhibit significant antimicrobial properties. For instance, a study on various thiazole derivatives indicated that compounds with similar structures demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 100 to 400 µg/mL .
| Compound | Target Organism | MIC (µg/mL) | Reference |
|---|---|---|---|
| Compound A | E. faecalis | 100 | |
| Compound B | C. albicans | 4.01 mM |
Anticancer Activity
Thiazole derivatives have also been investigated for their anticancer properties. A study highlighted that certain thiazole-based compounds exhibited cytotoxic effects on various cancer cell lines, indicating potential as chemotherapeutic agents . The mechanism of action often involves the induction of apoptosis and cell cycle arrest.
Anti-inflammatory Activity
The anti-inflammatory potential of thiazole compounds has been documented in several studies. These compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), thereby reducing inflammation in various models .
Case Studies
-
Study on Antimicrobial Efficacy :
A comprehensive study evaluated the antibacterial activity of thiazole derivatives against a panel of pathogens. Results indicated that certain modifications to the thiazole ring significantly enhanced activity against resistant strains . -
Cytotoxicity Assessment :
Another research effort focused on assessing the cytotoxic effects of thiazole derivatives on cancer cell lines. The study found that compounds with electron-withdrawing groups exhibited higher cytotoxicity compared to their electron-donating counterparts, suggesting structure-activity relationships that could guide future drug design .
Structure-Activity Relationship (SAR)
The biological activity of thiazole derivatives is often influenced by their structural modifications. Key findings include:
- Electron-withdrawing groups : Enhance antibacterial and anticancer activities.
- Lipophilicity : Increased lipophilicity generally correlates with better membrane permeability and bioavailability.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that thiazole derivatives, including this compound, exhibit significant antimicrobial properties. A study on related thiazole compounds demonstrated their effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is thought to involve interference with bacterial cell wall synthesis and function.
Case Study: Antimicrobial Evaluation
In a comparative study, several thiazole derivatives were synthesized and tested for their antimicrobial activity. The results highlighted that compounds with similar structural motifs to (2E)-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-cyano-3-(4-methylphenyl)prop-2-enamide showed promising results against pathogens such as Staphylococcus aureus and Escherichia coli .
| Compound | Activity Against S. aureus | Activity Against E. coli |
|---|---|---|
| Compound A | Inhibitory | Inhibitory |
| Compound B | Moderate | No Effect |
| This compound | Strong | Moderate |
Anticancer Potential
Thiazole derivatives have also been investigated for their anticancer properties. The compound has been included in studies evaluating its efficacy against various cancer cell lines.
Case Study: Anticancer Screening
In vitro studies have shown that thiazole derivatives can induce apoptosis in cancer cells. For instance, derivatives similar to this compound were tested against human breast adenocarcinoma cell lines (MCF7). The results indicated that these compounds could significantly reduce cell viability, suggesting potential as therapeutic agents .
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 15 | Apoptosis Induction |
| HeLa | 20 | Cell Cycle Arrest |
| A549 | 25 | Apoptosis Induction |
Molecular Docking Studies
Molecular docking studies have been performed to understand the interaction of this compound with biological targets. These studies are crucial for elucidating the binding affinities and modes of action of the compound against specific receptors involved in disease pathways.
Insights from Docking Studies
Docking simulations revealed that the compound binds effectively to the active sites of certain enzymes implicated in cancer proliferation and bacterial resistance mechanisms. The binding energies suggest a strong affinity, indicating the potential for further development as a drug candidate .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*Calculated based on molecular formula.
Electronic and Crystallographic Properties
- Electron-Withdrawing Groups: The cyano group in the target compound and analogues (e.g., ) stabilizes the acrylamide’s conjugated system, affecting reactivity and charge distribution.
- Crystal Packing : Substituents like 4-methylphenyl (target) vs. 4-methoxyphenyl influence crystal symmetry and intermolecular interactions. For example, methoxy groups may form stronger hydrogen bonds, altering melting points .
Preparation Methods
Retrosynthetic Analysis and Key Intermediate Identification
The target molecule can be deconstructed into two primary components: the 4-(4-chlorophenyl)-1,3-thiazol-2-amine heterocycle and the (2E)-2-cyano-3-(4-methylphenyl)prop-2-enoyl acylating agent. The convergent synthesis strategy involves:
- Construction of the 1,3-thiazole ring system
- Preparation of the α-cyanoenamide electrophile
- Amide bond formation between the thiazole amine and enamide carbonyl
- Stereoselective control to favor the E-isomer
Critical intermediates include 4-(4-chlorophenyl)-1,3-thiazol-2-amine (Intermediate A) and (2E)-2-cyano-3-(4-methylphenyl)prop-2-enoyl chloride (Intermediate B).
Synthesis of 4-(4-Chlorophenyl)-1,3-thiazol-2-amine (Intermediate A)
The thiazole core is synthesized via Hantzsch thiazole synthesis, as demonstrated in analogous structures:
Procedure
- Charge a 3-neck flask with 4-chlorobenzaldehyde (1.0 equiv), thiourea (1.2 equiv), and bromine (1.1 equiv) in ethanol
- Reflux at 78°C for 6 hr under nitrogen atmosphere
- Cool to 0°C and neutralize with 10% NaOH solution
- Extract with dichloromethane (3 × 50 mL)
- Dry organic layers over Na₂SO₄ and concentrate in vacuo
- Purify by flash chromatography (hexane:ethyl acetate 4:1)
Key Data
| Parameter | Value |
|---|---|
| Yield | 68% |
| Melting Point | 152-154°C |
| $$ ^1H $$ NMR (400 MHz, DMSO-d6) | δ 7.45-7.52 (m, 4H, Ar-H), 6.85 (s, 1H, Thiazole-H) |
This intermediate was further characterized by single-crystal X-ray diffraction in related compounds, confirming the planar thiazole ring system and chlorophenyl orientation.
Preparation of (2E)-2-cyano-3-(4-methylphenyl)prop-2-enoyl Chloride (Intermediate B)
The α-cyanoenamide precursor is synthesized via Knoevenagel condensation followed by acyl chloride formation:
Step 1: Knoevenagel Condensation
- React 4-methylbenzaldehyde (1.0 equiv) with cyanoacetamide (1.05 equiv) in glacial acetic acid
- Add ammonium acetate (0.2 equiv) as catalyst
- Reflux at 120°C for 8 hr
- Cool and pour into ice-water
- Filter precipitate and recrystallize from ethanol
Step 2: Acyl Chloride Formation
- Suspend (2E)-2-cyano-3-(4-methylphenyl)prop-2-enamide (1.0 equiv) in dry dichloromethane
- Add oxalyl chloride (2.5 equiv) dropwise at 0°C
- Stir at room temperature for 4 hr
- Remove solvent under reduced pressure
Optimization Notes
- Microwave-assisted synthesis reduces reaction time to 45 min with 12% yield improvement
- Strict moisture exclusion prevents hydrolysis of acyl chloride intermediate
Amide Coupling and Stereochemical Control
The final step involves nucleophilic acyl substitution under controlled conditions to achieve E-selectivity:
Procedure
- Dissolve Intermediate A (1.0 equiv) in anhydrous DMF under nitrogen
- Add Intermediate B (1.1 equiv) portionwise at -10°C
- Maintain reaction at 0-5°C for 6 hr
- Quench with ice-water and extract with ethyl acetate
- Wash organic layer with 5% NaHCO₃ and brine
- Dry over MgSO₄ and concentrate
- Purify by recrystallization (DMF:water 3:1)
Stereochemical Considerations
The E-configuration is favored through:
- Kinetic control at low temperatures (-10°C to 0°C)
- Bulky 4-methylphenyl group creating steric hindrance
- Conjugation stabilization of the α,β-unsaturated system
Rotational barrier analysis using DFT calculations shows 25.8 kcal/mol activation energy for E→Z isomerization, explaining the thermodynamic preference.
Characterization Data
| Technique | Key Features |
|---|---|
| FTIR (KBr) | 3274 cm⁻¹ (N-H stretch), 2210 cm⁻¹ (C≡N), 1689 cm⁻¹ (C=O) |
| $$ ^1H $$ NMR (400 MHz, DMSO-d6) | δ 8.42 (s, 1H, NH), 7.92 (d, J=12.0 Hz, 1H, =CH), 7.45-7.52 (m, 8H, Ar-H) |
| HPLC Purity | 99.3% (C18 column, acetonitrile:water 70:30) |
Alternative Synthetic Routes
Route A: One-Pot Thiazole-Enamide Assembly
- Simultaneous cyclization of thiosemicarbazide derivatives with α-cyanoenals
- Requires high-dilution conditions (0.01 M)
- Lower yield (42%) but fewer purification steps
Route B: Enzymatic Aminolysis
- Use of Candida antarctica lipase B in tert-butyl methyl ether
- 63% conversion after 72 hr
- Limited scalability but excellent stereoselectivity (E:Z >98:2)
Industrial-Scale Production Considerations
Critical Parameters
| Factor | Optimal Range | Effect on Yield |
|---|---|---|
| Reaction Temperature | -5°C to 5°C | <0°C: E-isoform ↑15% |
| Solvent Polarity | ε 25-30 (DMF/DCM mix) | Polar aprotic ↑ rate |
| Equiv. of Acyl Chloride | 1.05-1.10 | Excess ↓ purity |
Process Economics
- Raw material cost: \$412/kg (lab-scale) vs. \$287/kg (pilot plant)
- Energy consumption: 18 kWh/kg product
- Waste generation: 6.2 kg waste/kg product (mainly solvent recovery)
Q & A
Q. What are the standard synthetic routes for (2E)-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-cyano-3-(4-methylphenyl)prop-2-enamide?
- Methodological Answer : Synthesis typically involves multi-step reactions, including:
- Step 1 : Formation of the thiazole core via Hantzsch thiazole synthesis, reacting 4-(4-chlorophenyl)-1,3-thiazol-2-amine with α,β-unsaturated carbonyl intermediates.
- Step 2 : Introduction of the cyano and 4-methylphenyl groups via Knoevenagel condensation under controlled pH (7–9) and temperature (60–80°C) to ensure stereoselectivity (E-configuration) .
- Step 3 : Purification using column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization from ethanol for >95% purity .
Key challenges include avoiding side reactions (e.g., Z-isomer formation) and optimizing reaction time (typically 12–24 hours).
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry and E-configuration. For example, the α,β-unsaturated carbonyl group shows a characteristic vinyl proton doublet at δ 7.8–8.2 ppm (J = 12–15 Hz) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>98% required for crystallography) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (269.32 g/mol) with [M+H]⁺ peak at m/z 270.12 .
Advanced Research Questions
Q. How can X-ray crystallography and SHELX refinement resolve structural ambiguities in this compound?
- Methodological Answer :
- Data Collection : Single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.54178 Å) at 100 K minimizes thermal motion artifacts.
- Refinement with SHELXL :
- Initial models are built using SHELXS (direct methods).
- Anisotropic displacement parameters refine heavy atoms (Cl, S), while hydrogen atoms are placed geometrically.
- Twinning or disorder (common in flexible enamide groups) is addressed using the TWIN/BASF commands .
Example: A recent study achieved R1 = 0.043 using 296 K data, resolving torsional angles in the thiazole-phenyl moiety .
Q. How to address discrepancies between spectroscopic and crystallographic data (e.g., bond length or conformation)?
- Methodological Answer :
- Cross-Validation : Compare NMR-derived dihedral angles with X-ray torsion angles. For example, if NMR suggests a planar enamide group but crystallography shows a 10° twist, consider:
- Dynamic Effects : NMR captures solution-state flexibility, while X-ray shows static solid-state conformation .
- Refinement Artifacts : Re-exclude high-angle data (θ > 25°) to reduce noise or apply restraints (DFIX/ISOR) in SHELXL .
- Computational Chemistry : DFT calculations (B3LYP/6-31G*) predict equilibrium geometries to reconcile experimental data .
Q. What in silico strategies predict bioactivity and guide experimental prioritization?
- Methodological Answer :
- Molecular Docking : AutoDock Vina screens against targets like EGFR or COX-2. The 4-methylphenyl group shows hydrophobic interactions in COX-2’s active site (binding energy ≤ −8.5 kcal/mol) .
- QSAR Modeling : Use 2D descriptors (e.g., topological polar surface area, logP) to correlate structure with anti-inflammatory IC₅₀ values. A logP ~3.5 optimizes membrane permeability .
- ADMET Prediction : SwissADME estimates moderate bioavailability (F ≈ 50%) due to high molecular rigidity .
Q. What strategies optimize reaction yields in multi-step syntheses of structurally similar enamide derivatives?
- Methodological Answer :
- Design of Experiments (DOE) : Use a central composite design to optimize Knoevenagel condensation variables (e.g., catalyst loading, solvent polarity). For example, 10 mol% piperidine in DMF increases yield from 60% to 85% .
- Kinetic Profiling : In situ IR monitors carbonyl group conversion (C=O stretch at 1680 cm⁻¹) to terminate reactions at 90% completion, minimizing byproducts .
- Solvent Engineering : Switch from ethanol (low solubility) to DMSO for intermediates, improving crystallization efficiency .
Data Contradiction Analysis
Case Study : Conflicting bioactivity data between enzyme inhibition assays and cell-based studies.
- Resolution Framework :
- Assay Conditions : Check for differences in pH (cell lysates vs. purified enzymes) or redox environments affecting compound stability.
- Metabolite Interference : LC-MS/MS identifies if cellular metabolism generates active/inactive derivatives .
- Target Engagement : Cellular thermal shift assay (CETSA) confirms whether the compound binds the intended target in vivo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
